2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with two oxo groups at positions 2 and 4, a phenyl group at position 3, and a carboxylic acid group at position 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and oxidation steps. One common method includes:
Condensation Reaction: Anthranilic acid reacts with isatoic anhydride in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazoline ring.
Oxidation: The final step involves the oxidation of the quinazoline derivative to introduce the oxo groups at positions 2 and 4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while reduction may produce hydroxyquinazoline derivatives.
Scientific Research Applications
2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, known for its diverse biological activities.
4-Oxoquinazoline: A derivative with a single oxo group, used in various chemical and biological studies.
3-Phenylquinazoline: A compound with a phenyl group at position 3, similar to the target compound but lacking the oxo groups.
Uniqueness
2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to the presence of both oxo groups and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-13-11-7-6-9(14(19)20)8-12(11)16-15(21)17(13)10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKESLAOJXOKHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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